molecular formula C21H15NOS B12710040 7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- CAS No. 128404-85-3

7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)-

Katalognummer: B12710040
CAS-Nummer: 128404-85-3
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: XINMWPWMLLQEOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- is a complex organic compound with a unique structure that combines an indenoquinoline core with a methoxy and thienyl substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of dichloromethane and methanol as solvents, followed by purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts like palladium on carbon, solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to act as topoisomerase inhibitors, interfering with DNA replication and transcription processes . This mechanism is particularly relevant in the context of its potential anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- is unique due to its specific combination of methoxy and thienyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

128404-85-3

Molekularformel

C21H15NOS

Molekulargewicht

329.4 g/mol

IUPAC-Name

2-methoxy-6-thiophen-2-yl-7H-indeno[2,1-c]quinoline

InChI

InChI=1S/C21H15NOS/c1-23-14-8-9-18-16(12-14)20-15-6-3-2-5-13(15)11-17(20)21(22-18)19-7-4-10-24-19/h2-10,12H,11H2,1H3

InChI-Schlüssel

XINMWPWMLLQEOT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N=C(C3=C2C4=CC=CC=C4C3)C5=CC=CS5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.